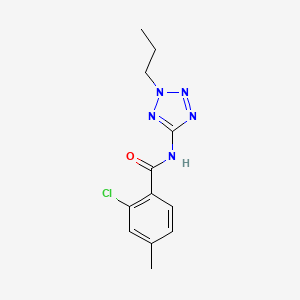
2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. Additionally, it may interfere with the cell membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can induce apoptosis in cancer cells. It has also been shown to have a fungicidal effect against Candida albicans and antibacterial activity against Gram-positive and Gram-negative bacteria. Furthermore, it has been suggested that this compound may have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its broad-spectrum activity against various microorganisms. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which may hinder the development of targeted therapies.
Future Directions
There are several future directions for research related to 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. Firstly, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Secondly, more research is needed to determine its efficacy in treating neurodegenerative diseases. Additionally, studies are needed to investigate its potential use as a chemotherapeutic agent and to develop targeted therapies based on its mechanism of action. Finally, more research is needed to evaluate its safety and toxicity in humans.
In conclusion, 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a promising compound with potential therapeutic applications in various diseases. Its broad-spectrum activity against microorganisms and potential neuroprotective effects make it an attractive candidate for further research and development.
Synthesis Methods
The synthesis of 2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-propyl-1H-tetrazole-5-carboxylic acid in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with ammonium hydroxide to obtain the final product.
Scientific Research Applications
2-chloro-4-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antifungal, and antibacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-chloro-4-methyl-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-3-6-18-16-12(15-17-18)14-11(19)9-5-4-8(2)7-10(9)13/h4-5,7H,3,6H2,1-2H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIAFXHIIUUOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(2-propyltetrazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)



![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)





![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
